molecular formula C8H5N3O2S B1580414 4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS No. 82894-98-2

4-(4-Nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B1580414
CAS No.: 82894-98-2
M. Wt: 207.21 g/mol
InChI Key: VLRKUBATYOJPSP-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is carefully monitored to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Cyclization: Conditions often involve the use of strong acids or bases to facilitate ring closure.

Major Products:

    Reduction: 4-(4-Aminophenyl)-1,2,3-thiadiazole.

    Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-(4-Nitrophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug development due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,2,3-thiadiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, inhibiting their function and leading to biological activity .

Comparison with Similar Compounds

  • 4-(4-Nitrophenyl)-1,3,4-thiadiazole
  • 4-(4-Nitrophenyl)-1,2,4-triazole
  • 4-(4-Nitrophenyl)-1,3,4-oxadiazole

Comparison: 4-(4-Nitrophenyl)-1,2,3-thiadiazole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-(4-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound known for its diverse biological activities. Its structure features a thiadiazole ring and a nitrophenyl group, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5N3_3O2_2S, with a molecular weight of approximately 205.19 g/mol. The presence of the nitro group at the para position of the phenyl ring significantly enhances its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:

  • Gram-positive Bacteria : The compound exhibits strong inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant efficacy ( ).
  • Gram-negative Bacteria : While less active than against Gram-positive strains, it still shows some effectiveness against Escherichia coli and Pseudomonas aeruginosa ( ).

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus16High
Enterococcus faecalis32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low

Anti-inflammatory Activity

Research indicates that derivatives of thiadiazoles can inhibit inflammatory pathways. Specifically, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes and leukotriene production, which are crucial in inflammatory responses ( ).

Anticancer Properties

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways ( ).

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical cancer)25Apoptosis induction
MCF-7 (Breast cancer)30Cell cycle arrest
A549 (Lung cancer)40Inhibition of proliferation

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial activity compared to their non-nitro counterparts ( ).
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in human cell lines exposed to inflammatory stimuli ( ).
  • Cancer Cell Line Studies : Research involving multiple cancer cell lines revealed that derivatives of this compound could effectively inhibit tumor growth in xenograft models ( ).

Properties

IUPAC Name

4-(4-nitrophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKUBATYOJPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340009
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82894-98-2
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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